molecular formula C10H5F3NaO6P B13748021 Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

Cat. No.: B13748021
M. Wt: 332.10 g/mol
InChI Key: CPIPYFWIQWUCBK-UHFFFAOYSA-M
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Description

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate is a sodium salt of a chromen-based organophosphate derivative. Its structure comprises a coumarin-like chromen core with a ketone group at the 2-position, a trifluoromethyl (-CF₃) substituent at the 4-position, and a hydrogen phosphate group esterified at the 7-position.

Properties

Molecular Formula

C10H5F3NaO6P

Molecular Weight

332.10 g/mol

IUPAC Name

sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate

InChI

InChI=1S/C10H6F3O6P.Na/c11-10(12,13)7-4-9(14)18-8-3-5(1-2-6(7)8)19-20(15,16)17;/h1-4H,(H2,15,16,17);/q;+1/p-1

InChI Key

CPIPYFWIQWUCBK-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1OP(=O)(O)[O-])OC(=O)C=C2C(F)(F)F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with phosphoric acid in the presence of sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce new functional groups into the molecule .

Scientific Research Applications

Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromen-Based Derivatives

Compound : 7-Methyl-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate (CAS 167840-97-3)

  • Structural Similarities : Shares the chromen backbone with a 2-oxo group and a trifluoromethyl substituent.
  • Key Differences : Replaces the 7-position hydrogen phosphate with a trifluoromethanesulfonate (-SO₃CF₃) group.
  • Implications : The sulfonate group confers higher acidity and thermal stability compared to phosphate esters. Such compounds are often used as alkylating agents or intermediates in organic synthesis. The similarity score (0.81) indicates close structural alignment but divergent reactivity due to the functional group variation .
Perfluorinated Hydrogen Phosphates

Examples :

  • Bis(2-{ethyl[(pentadecafluoroheptyl)sulfonyl]amino}ethyl) hydrogen phosphate (CAS 67939-93-9)
  • Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-1-yl) hydrogen phosphate (CAS 57677-95-9)
  • Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,16,16,16-octacosafluoro-15-(trifluoromethyl)hexadecyl] hydrogen phosphate (CAS 93776-29-5)
  • Structural Similarities : All feature hydrogen phosphate groups and extensive perfluorinated alkyl chains.
  • Key Differences : The target compound’s chromen core contrasts with the aliphatic perfluorinated chains in these examples.
  • Implications : Perfluorinated phosphates are surfactants or water-repellent agents due to their lipophilic tails. In contrast, the chromen-based phosphate may exhibit bioactivity (e.g., enzyme inhibition) or fluorescence properties, aligning with coumarin derivatives’ roles in imaging or drug design .
Trifluoromethyl-Containing Propanoate Derivatives

Example: 3-Oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoate (from EP 4374877A2)

  • Structural Similarities : Contains a trifluoromethyl group and aromatic heterocycles.
  • Key Differences : Lacks the chromen scaffold and phosphate group; instead, it features a pyrimidine-aniline-propanate framework.
  • Implications: Such compounds are intermediates in agrochemical or pharmaceutical synthesis.

Comparative Data Table

Compound Name Core Structure Functional Groups Key Features Potential Applications Evidence ID
Sodium;[2-oxo-4-(trifluoromethyl)chromen-7-yl] hydrogen phosphate Chromen -CF₃, -OPO₃H⁻Na⁺ High solubility, bioactivity Pharmaceuticals, materials -
7-Methyl-2-oxo-2H-chromen-4-yl trifluoromethanesulfonate Chromen -CF₃, -SO₃CF₃ High thermal stability Organic synthesis
Bis(tridecafluorooctan-1-yl) hydrogen phosphate Aliphatic chain -CF₂-rich chain, -OPO₃H⁻ Surfactant properties Industrial coatings
3-Oxo-3-[4-(trifluoromethyl)-2-(pyrimidinyl)anilino]propanoate Pyrimidine-aniline -CF₃, ester Lipophilicity Agrochemical intermediates

Research Findings and Implications

  • The sodium phosphate group improves aqueous solubility, a critical factor for drug bioavailability.
  • Divergent Applications : Unlike perfluorinated phosphates (used industrially), the chromen-based derivative may interact with biological targets (e.g., kinases or proteases) due to its aromatic system.
  • Synthesis and Characterization : While the evidence lacks specific data on the target compound, analogous chromen derivatives are often characterized using crystallographic tools like SHELXL and analytical suites like WinGX .

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